Sulfur Oxidation State and Stereochemistry: Sulfoxide vs. Sulfide vs. Sulfone at the 6-Position Methylene Linker
The target compound exists at the intermediate sulfoxide oxidation state (S=O), which introduces a stereogenic sulfur center and a permanent dipole moment not present in the reduced sulfide (CAS 477886-25-2, C₁₆H₁₉N₃OS, S-CH₃) or the fully oxidized sulfone (CAS 339278-96-5, C₁₆H₁₉N₃O₃S, O=S=O) [1][2]. The sulfoxide has one undefined atom stereocenter count, whereas both the sulfide and sulfone have zero stereocenters [1][2]. In the broader morpholinopyrimidine kinase inhibitor field, sulfur chirality at the equivalent position has been demonstrated to be critical for target potency: the clinical candidate ceralasertib (AZD6738), a sulfoximine morpholinopyrimidine ATR inhibitor, exhibits an IC₅₀ of 2.578 nM, and enantiomeric separation is required for optimal activity [3]. The sulfoxide S=O group also confers distinct hydrogen-bond acceptor geometry compared to the sulfone, influencing ATP-binding pocket interactions [4].
| Evidence Dimension | Sulfur oxidation state and stereochemical complexity |
|---|---|
| Target Compound Data | Sulfoxide (S=O); MW 317.4; 1 undefined atom stereocenter; H-bond acceptors = 6; XLogP3-AA = 1; Exact Mass = 317.1198 Da |
| Comparator Or Baseline | Sulfide (CAS 477886-25-2): S-CH₃; MW 301.4; 0 stereocenters; H-bond acceptors = 4; XLogP3-AA = ~1.5–2.0 (estimated); Sulfone (CAS 339278-96-5): O=S=O; MW 333.4; 0 stereocenters; H-bond acceptors = 6; XLogP3-AA = 1.2; Exact Mass = 333.1147 Da |
| Quantified Difference | Sulfoxide MW is intermediate (+16 Da vs. sulfide; −16 Da vs. sulfone); sulfoxide XLogP3 is 0.2 log units lower than sulfone; sulfoxide introduces 1 stereocenter vs. 0 in both analogs |
| Conditions | Computed physicochemical properties from PubChem (XLogP3 3.0, Cactvs 3.4.8.18/3.4.8.24) |
Why This Matters
The intermediate oxidation state and presence of sulfur chirality provide a structurally distinct chemical handle for SAR exploration that is unavailable in the sulfide or sulfone analogs, directly relevant for medicinal chemistry programs optimizing kinase selectivity.
- [1] PubChem Compound Summary for CID 3811380, Methyl (6-morpholino-2-phenyl-4-pyrimidinyl)methyl sulfoxide. Computed by PubChem 2.1 (release 2021.05.07). National Center for Biotechnology Information. View Source
- [2] PubChem Compound Summary for CID 1476679, Methyl (6-morpholino-2-phenyl-4-pyrimidinyl)methyl sulfone (CAS 339278-96-5). Computed by PubChem 2.2 (release 2025.09.15). National Center for Biotechnology Information. View Source
- [3] Foote, K. M., et al. (2018). Discovery and Characterization of AZD6738 (Ceralasertib), a Potent Inhibitor of ATR Kinase with Application as an Anticancer Agent. Journal of Medicinal Chemistry, 61(22), 9889–9907. (S)-ceralasertib IC₅₀ = 2.578 nM. View Source
- [4] Dishington, A., et al. (2012). Sulfonyl-morpholino-pyrimidines: SAR and development of a novel class of selective mTOR kinase inhibitor. Bioorganic & Medicinal Chemistry Letters, 22(12), 3957–3961. View Source
